molecular formula C14H15NO4 B8553543 5-(3-Isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid

5-(3-Isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B8553543
M. Wt: 261.27 g/mol
InChI Key: HKTRLYSEBSXSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-[3-(propan-2-yloxymethyl)phenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-9(2)18-7-10-4-3-5-11(6-10)13-12(14(16)17)15-8-19-13/h3-6,8-9H,7H2,1-2H3,(H,16,17)

InChI Key

HKTRLYSEBSXSIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)C2=C(N=CO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-isopropoxymethyl-phenyl)-oxazole-4-carboxylic acid isopropyl ester (78 mg, 0.26 mmol) in THF (2.5 mL) was treated with a 1N NaOH (1.3 mL). The resulting mixture was stirred for 1.5 h then acidified with 1N HCl, extracted twice with EA (2×20 mL) and the combined organic phases were washed with brine (20 mL). The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 02: tR=0.87 min, [M+AcCN+H]+=303.18.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.